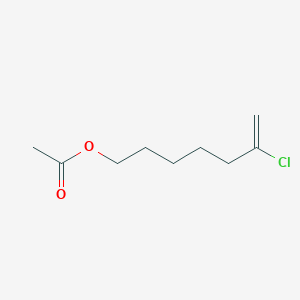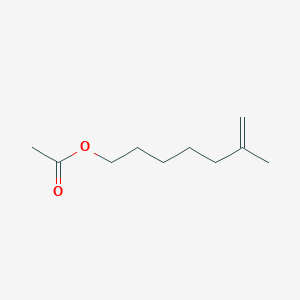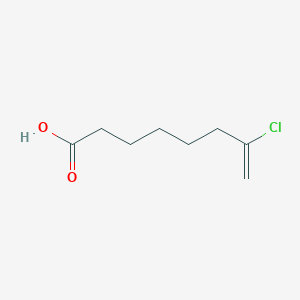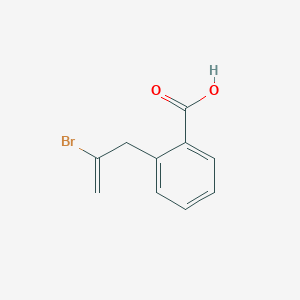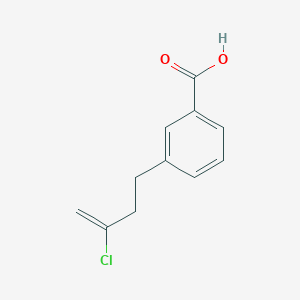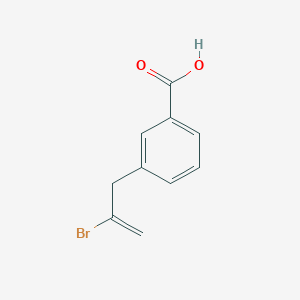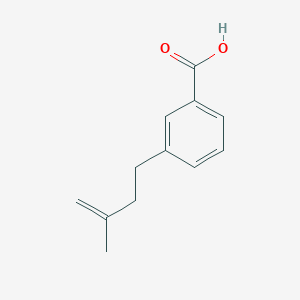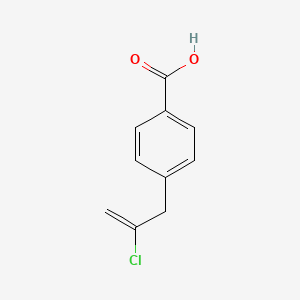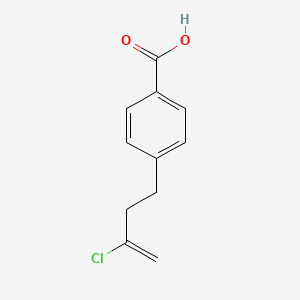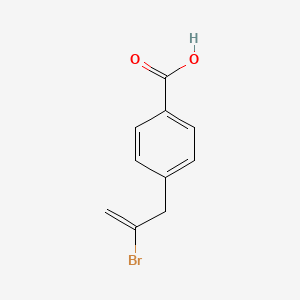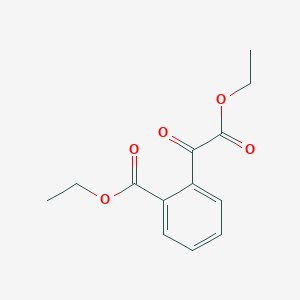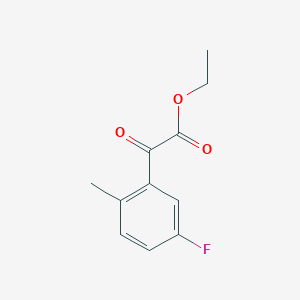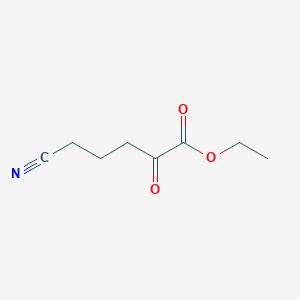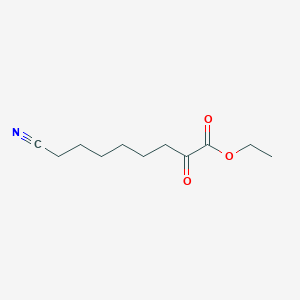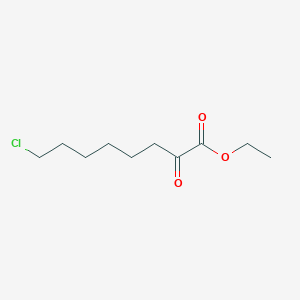
Ethyl 8-chloro-2-oxooctanoate
Descripción general
Descripción
Ethyl 8-chloro-2-oxooctanoate: is an organic compound with the molecular formula C10H17ClO3 and a molecular weight of 220.69 g/mol . It is a derivative of octanoic acid and is characterized by the presence of a chlorine atom and a keto group on the octanoate chain. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
The primary target of Ethyl 8-chloro-2-oxooctanoate is the ε-ketoester reductase enzyme, specifically the CpAR2 variant from Candida parapsilosis . This enzyme plays a crucial role in the reduction of ε-ketoesters, which are important intermediates in various biochemical reactions .
Mode of Action
This compound interacts with the ε-ketoester reductase enzyme by serving as a substrate for the enzyme . The enzyme catalyzes the reduction of the compound, leading to changes in its chemical structure . The activity of a specific variant of the enzyme, CpAR2S131Y/Q252I, towards this compound was found to be significantly improved compared to the wild-type enzyme .
Biochemical Pathways
It is known that the compound is involved in the synthesis of ®-α-lipoic acid, a potent antioxidant . The reduction of this compound by the ε-ketoester reductase enzyme is a key step in this synthesis process .
Pharmacokinetics
As a small molecule with a molecular weight of 22069 , it is likely to have good bioavailability.
Result of Action
The result of the action of this compound is the production of ®-α-Lipoic Acid, a potent antioxidant . This is achieved through the reduction of the compound by the ε-ketoester reductase enzyme . The ®-α-Lipoic Acid produced can be used as a dietary supplement and for the treatment of diabetic neuropathy and nephropathy .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the activity of the ε-ketoester reductase enzyme towards the compound was found to increase with temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by the temperature of its environment .
Análisis Bioquímico
Biochemical Properties
Ethyl 8-chloro-2-oxooctanoate plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It interacts with enzymes such as ketoreductases, which catalyze the stereoselective reduction of keto groups to hydroxyl groups . This interaction is crucial for the synthesis of intermediates in the production of bioactive compounds. Additionally, this compound may interact with other biomolecules, including proteins and cofactors, influencing the overall reaction kinetics and product formation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell lines, this compound can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it may impact cell signaling by interacting with specific receptors or signaling molecules, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes, such as ketoreductases, and inhibit or activate their activity . The binding interactions may involve hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to conformational changes in the enzyme structure. These changes can result in altered enzyme activity, affecting the overall biochemical reaction. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a half-life of approximately 1.028 days under oxidative conditions . Its degradation products and their potential effects on cellular processes need to be further investigated. Long-term exposure to this compound may lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as improved cognitive function and memory in animal models of Alzheimer’s disease. At higher doses, this compound may cause toxicity and adverse reactions, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as ketoreductases, which catalyze the reduction of keto groups to hydroxyl groups . This interaction is essential for the synthesis of intermediates in the production of bioactive compounds. Additionally, this compound may influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. This compound may be transported across cell membranes via specific transporters, facilitating its uptake into cells . Once inside the cells, this compound can interact with binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions play a crucial role in determining the overall bioavailability and activity of the compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is an important factor in determining its overall biochemical effects and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ethyl 8-chloro-2-oxooctanoate involves several steps. One common method includes the addition reaction of ethyl 6-chloro-6-oxo-caproate with ethylene in the presence of aluminum trichloride as a catalyst . The reaction is carried out in a dichloroethane solution, followed by hydrolysis to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 8-chloro-2-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted octanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology and Medicine: In medical research, this compound has been investigated for its potential use in drug development, including treatments for Alzheimer’s disease. Clinical trials have shown promising results in improving cognitive function and memory in patients.
Comparación Con Compuestos Similares
- Ethyl 8-chloro-6-oxooctanoate
- Ethyl 7-chloro-2-oxoheptanoate
- Octanoic acid, 8-chloro-6-oxo-, ethyl ester
Uniqueness: Ethyl 8-chloro-2-oxooctanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 8-chloro-2-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRSLBNWMVQWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641281 | |
| Record name | Ethyl 8-chloro-2-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717919-91-0 | |
| Record name | Ethyl 8-chloro-2-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


